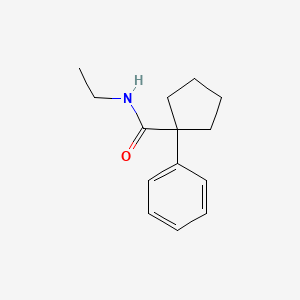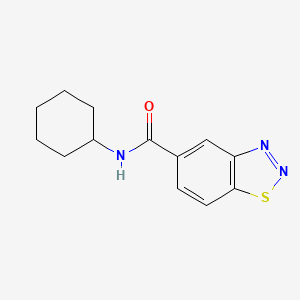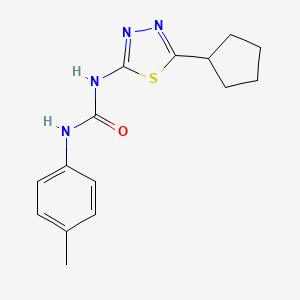
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves reactions between specific isocyanates and amines or thiadiazoles. For example, compounds similar to N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea have been synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, showcasing a method that could be adapted for the synthesis of the compound (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, NMR, MS, and IR. These studies reveal that the urea scaffold tends to be planar due to the presence of intramolecular N–H···O hydrogen bonds, suggesting a similar structure could be anticipated for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea. Intermolecular π–π stacking interactions have also been observed (Song et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole ureas typically revolve around their ability to form bonds through nucleophilic and electrophilic substitution reactions. These reactions contribute to the compound's fungicidal and plant growth-regulating activities, as evidenced by the preliminary bioassay results of related compounds (Song et al., 2008).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and crystal structure, can be inferred from studies on similar substances. For instance, the crystal structure determination provides insights into the molecular arrangement and stability, which are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other substances, are closely tied to the molecular structure. The presence of the thiadiazole ring and urea group suggests a potential for specific biological activities, including fungicidal effects, as demonstrated in related research (Song et al., 2008).
Propriétés
IUPAC Name |
1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-6-8-12(9-7-10)16-14(20)17-15-19-18-13(21-15)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYGEJXGAMUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
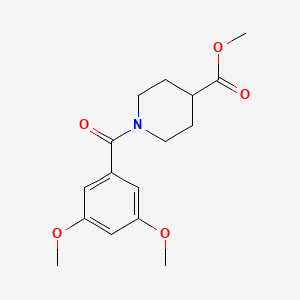
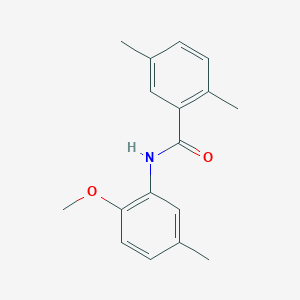
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
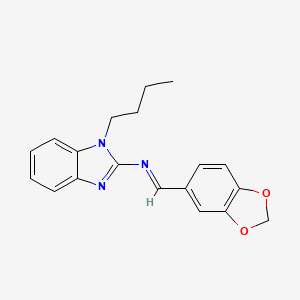
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)

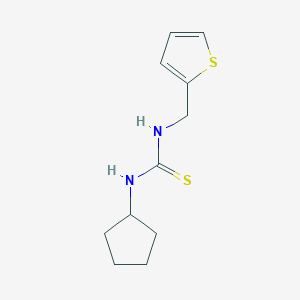
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
